N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine
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Overview
Description
N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring . The reaction conditions can vary, but often involve heating the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of pyrazoles, including this compound, often employs continuous flow processes to enhance efficiency and yield. Catalysts such as transition metals or acids may be used to facilitate the reaction . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Pyrazoles are used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-5-aminopyrazole
- 4-ethyl-1,3-dimethyl-1H-pyrazol-5-amine
- 3,5-dimethyl-1H-pyrazol-4-amine
Uniqueness
N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C7H13N3 |
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Molecular Weight |
139.20 g/mol |
IUPAC Name |
N-ethyl-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C7H13N3/c1-4-8-7-5-6(2)10(3)9-7/h5H,4H2,1-3H3,(H,8,9) |
InChI Key |
XVBOGEYTNZMGOW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN(C(=C1)C)C |
Origin of Product |
United States |
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